Ornithine hydrochloride

Beschreibung

The Role of L-Ornithine as a Non-Proteinogenic Amino Acid in Mammalian Systems

L-Ornithine is a non-proteinogenic α-amino acid, which means it is not encoded by DNA and not incorporated into proteins during translation. wikipedia.orglifetein.com Despite this, it holds a critical position in mammalian metabolism. sigmaaldrich.com Structurally, L-Ornithine is a dibasic amino acid with the chemical formula C₅H₁₂N₂O₂. creative-proteomics.com It is similar to L-Lysine but has one fewer methylene (B1212753) group in its side chain, a difference that dictates its unique biochemical functions. creative-proteomics.com

The most prominent role of L-Ornithine is as a central intermediate in the urea (B33335) cycle, a vital metabolic pathway located primarily in the liver cells (hepatocytes). wikipedia.orgcreative-proteomics.com This cycle is essential for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. sigmaaldrich.comcreative-proteomics.com Within the cycle, L-Ornithine acts as a substrate for the enzyme ornithine transcarbamylase, which catalyzes its reaction with carbamoyl (B1232498) phosphate (B84403) to form L-Citrulline. wikipedia.orgcreative-proteomics.com L-Ornithine is regenerated at the end of the cycle when the enzyme arginase cleaves L-Arginine into urea and L-Ornithine, allowing the cycle to continue. wikipedia.orgsigmaaldrich.com In this capacity, ornithine functions as a catalyst, facilitating the disposal of excess nitrogen. wikipedia.org

Beyond the urea cycle, L-Ornithine serves as a crucial precursor for the biosynthesis of other vital molecules. lifetein.com Through the action of the enzyme ornithine decarboxylase (ODC), L-Ornithine is converted into putrescine. creative-proteomics.comsemanticscholar.org Putrescine is the foundational molecule for the synthesis of higher-order polyamines, such as spermidine (B129725) and spermine (B22157). creative-proteomics.complos.org These polyamines are indispensable for numerous cellular processes, including cell proliferation, DNA stabilization, tissue repair, and immune function. creative-proteomics.comsemanticscholar.org Furthermore, L-Ornithine can be metabolized to proline, a precursor for collagen production, via the enzyme ornithine aminotransferase (OAT). semanticscholar.orgplos.org

L-Ornithine Hydrochloride as a Research Agent and Its Implications for Biochemical Studies

In biochemical and physiological research, L-Ornithine is often used in its hydrochloride salt form, L-Ornithine hydrochloride. cymitquimica.com This form enhances the compound's stability and solubility in water, making it easier to handle and administer in experimental settings, such as in cell culture media. cymitquimica.com L-Ornithine hydrochloride serves as a valuable tool for investigating a wide range of metabolic processes.

Furthermore, its role as a precursor to polyamines makes L-Ornithine hydrochloride a key reagent in cancer research and studies on cell growth and differentiation. creative-proteomics.com The enzyme ornithine decarboxylase (ODC), which initiates polyamine synthesis from ornithine, is a well-established target in these fields, as its activity is often elevated in rapidly proliferating cells. semanticscholar.org L-Ornithine hydrochloride is also used in cell culture as a media supplement, for instance in Chinese Hamster Ovary (CHO) cell lines, which are widely used in biotherapeutics research. It has been used to investigate cellular signaling, such as its ability to activate Ca2+ signaling in human kidney cells, and to explore its protective effects against oxidative damage. medchemexpress.commedchemexpress.com

Historical Context of L-Ornithine Discovery and Its Integration into Metabolic Understanding

The discovery of L-Ornithine predates the full elucidation of its metabolic significance. It was first isolated in 1877 by the chemist Max Jaffé from the urine of birds, specifically from ornithuric acid, hence its name which means "pertaining to birds". sigmaaldrich.combiocrates.com

A pivotal moment in the understanding of L-Ornithine's function came in 1932 with the groundbreaking work of Hans Krebs and his student Kurt Henseleit. biocrates.comwiley.com While studying urea production in the liver, they discovered that the rate of urea synthesis was significantly increased by the addition of small quantities of ornithine. wiley.com They observed that one molecule of ornithine could catalyze the formation of many molecules of urea, leading them to propose a cyclic pathway for urea synthesis—the first metabolic cycle to be described. biocrates.comwiley.com This "ornithine cycle," later known as the urea cycle, was a paradigm shift in biochemistry, revealing a new pattern for the organization of metabolic reactions. wiley.com

Subsequent research further detailed the steps of the cycle, identifying intermediates like citrulline and arginine and the enzymes that catalyze each reaction. wiley.com This work solidified L-Ornithine's central role not just as a product of arginine breakdown but as a critical, recycled intermediate essential for nitrogen homeostasis in mammals and other ureotelic organisms. wikipedia.orgwiley.com

Significance of L-Ornithine Hydrochloride in Advancing Metabolic and Physiological Research

The availability of L-Ornithine hydrochloride as a research compound has been instrumental in advancing the fields of metabolism and physiology. Its use has enabled detailed investigation into nitrogen metabolism and its dysregulation in various physiological and pathological states. cymitquimica.comagscientific.com For example, studies using L-Ornithine hydrochloride have been crucial in exploring its potential to enhance ammonia buffering capacity during physical exercise, which has implications for understanding exercise-induced fatigue. nih.govnih.gov

Research employing L-Ornithine hydrochloride has also shed light on the complex interplay between different metabolic pathways. The conversion of L-Ornithine to polyamines, proline, and glutamate (B1630785) connects the urea cycle to cell proliferation, collagen synthesis, and neurotransmitter metabolism. sigmaaldrich.comcreative-proteomics.comsemanticscholar.org Investigating the downstream effects of L-Ornithine administration has helped researchers understand how arginase activity, which produces ornithine, can influence diverse processes such as airway remodeling and immune responses. semanticscholar.orgatsjournals.org For instance, research has shown that L-ornithine derived polyamines are present in the airways and may contribute to airway pathophysiology in conditions like cystic fibrosis and asthma. plos.orgatsjournals.org These studies highlight how a single metabolite can have far-reaching effects on cellular and systemic physiology, advancing a more integrated understanding of metabolic networks.

Key Metabolic Roles of L-Ornithine

| Metabolic Pathway | Key Enzyme(s) | Product(s) | Primary Function |

|---|---|---|---|

| Urea Cycle | Ornithine Transcarbamylase (OTC) | L-Citrulline | Ammonia Detoxification, Nitrogen Excretion wikipedia.orgcreative-proteomics.com |

| Polyamine Biosynthesis | Ornithine Decarboxylase (ODC) | Putrescine | Cell Growth, DNA Stabilization, Tissue Repair creative-proteomics.comsemanticscholar.org |

| Proline/Glutamate Synthesis | Ornithine Aminotransferase (OAT) | Glutamate-γ-semialdehyde | Precursor for Proline (Collagen Synthesis) and Glutamate sigmaaldrich.comsemanticscholar.org |

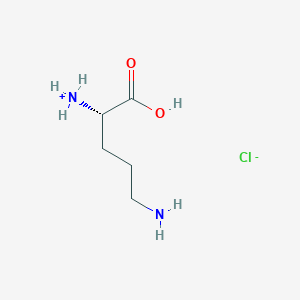

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6211-16-1 | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6211-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50858851 | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma | |

| Record name | L-Ornithine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3184-13-2 | |

| Record name | Ornithine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine L- monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2,5-diaminopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBK84K66XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

L Ornithine Hydrochloride in Nitrogen Metabolism and Ammonia Homeostasis

Central Role of L-Ornithine in the Urea (B33335) Cycle

The urea cycle, also known as the ornithine cycle, is a series of biochemical reactions that converts highly toxic ammonia (B1221849) into the less toxic and water-soluble compound urea, which is then excreted by the kidneys. wikipedia.org This cycle occurs predominantly in the hepatocytes (liver cells) and is essential for the disposal of excess nitrogen. creative-proteomics.com L-Ornithine is a key component of this cycle, acting as a catalyst that is regenerated with each turn of the cycle. wikipedia.org

Enzymatic Reactions Involving L-Ornithine within the Urea Cycle

L-Ornithine participates in crucial enzymatic reactions that drive the urea cycle forward, ensuring the efficient conversion of ammonia to urea.

Ornithine transcarbamylase (OTC) is a key mitochondrial enzyme that catalyzes the second step of the urea cycle. uniprot.orgmedscape.com It facilitates the condensation of carbamoyl (B1232498) phosphate (B84403) with L-ornithine to form L-citrulline. uniprot.orgnih.gov This reaction is a critical point in the incorporation of ammonia-derived nitrogen into the cycle. creative-proteomics.com

The activity of OTC is primarily regulated by the intramitochondrial concentrations of its substrates, carbamoyl phosphate and L-ornithine. nih.gov The expression of the OTC gene is controlled by liver-selective transcription factors and can be influenced by nutritional states, with high protein intake leading to increased OTC expression in animal models. nih.gov Lysine (B10760008) acetylation has been identified as a negative regulator of OTC activity. uniprot.org

Deficiency in OTC activity, an X-linked genetic disorder, is the most common urea cycle disorder and leads to hyperammonemia due to the impaired conversion of ammonia to urea. medscape.comnih.gov

Arginase is the enzyme responsible for the final step of the urea cycle, where it catalyzes the hydrolysis of L-arginine to produce L-ornithine and urea. creative-proteomics.comoup.com This reaction not only generates the final product of the cycle, urea, but also regenerates L-ornithine, which is then transported back into the mitochondria to participate in another round of the cycle. creative-proteomics.com The continuous production of L-ornithine by arginase is essential for maintaining the flux of the urea cycle and efficient nitrogen disposal. creative-proteomics.com There are two isoforms of arginase: Arginase I (ARG1), predominantly found in the liver, and Arginase II (ARG2), which is expressed in extrahepatic tissues. mdpi.com

Ornithine Transcarbamylase (OTC) Activity and Regulation

Inter-organ Nitrogen Trafficking and the Urea Cycle

Nitrogen metabolism is a complex process involving the coordinated efforts of multiple organs, primarily the gut, liver, and kidneys. researchgate.net Ammonia is produced in the gut by bacterial breakdown of urea and in various tissues during amino acid catabolism. researchgate.net This ammonia is then transported to the liver, where it is detoxified through the urea cycle in periportal hepatocytes. researchgate.netnih.gov Any remaining ammonia is scavenged by perivenous hepatocytes through the synthesis of glutamine. nih.govresearchopenworld.com

L-ornithine plays a crucial role in this inter-organ trafficking by facilitating ammonia removal within the liver. In conditions of impaired liver function, such as cirrhosis, the trafficking of nitrogen is altered, and skeletal muscle can become a more significant site for ammonia removal through glutamine synthesis. researchopenworld.com

Ammonia Detoxification Mechanisms Attributed to L-Ornithine

L-Ornithine is fundamental to the body's ability to detoxify ammonia. creative-proteomics.comdrugbank.com Its primary mechanism of action is through its direct participation in and stimulation of the urea cycle. clinicaltrials.gov By serving as a substrate for OTC, L-ornithine facilitates the incorporation of ammonia into urea. creative-proteomics.com Furthermore, the regeneration of L-ornithine from L-arginine by arginase ensures the cycle's continuous operation. creative-proteomics.com This process effectively prevents the accumulation of toxic ammonia, which can have severe neurological consequences. creative-proteomics.com

| Enzyme | Location | Substrates | Products | Role in Urea Cycle |

| Ornithine Transcarbamylase (OTC) | Mitochondria | L-Ornithine, Carbamoyl phosphate | L-Citrulline, Phosphate | Catalyzes the second step, incorporating ammonia. creative-proteomics.comuniprot.org |

| Arginase | Cytosol | L-Arginine, Water | L-Ornithine, Urea | Catalyzes the final step, producing urea and regenerating L-ornithine. creative-proteomics.comoup.com |

| Carbamoyl Phosphate Synthetase I (CPS I) | Mitochondria | Ammonia, Bicarbonate, 2 ATP | Carbamoyl phosphate, 2 ADP, Phosphate | Initiates the cycle by producing the first substrate. wikipedia.orglibretexts.org |

Enhancement of Glutamine Synthesis in Skeletal Muscle

Skeletal muscle is a primary site for glutamine synthesis, a process of significant importance in inter-organ nitrogen transport and ammonia detoxification, particularly in catabolic states. nih.gov L-ornithine has been shown to influence this process. While the liver is the primary site of the urea cycle, where ornithine is a key intermediate, skeletal muscle also plays a crucial role in ammonia metabolism. wikipedia.orgmetwarebio.com

Research suggests that L-ornithine administration can help reduce the loss of muscle glutamine that occurs after events like surgical trauma. nih.gov This is significant because a decrease in muscle glutamine concentration has been correlated with changes in muscle protein synthesis. nih.gov The mechanism involves L-ornithine contributing to the synthesis of glutamate (B1630785), a direct precursor for glutamine. nih.gov Ornithine aminotransferase, an enzyme present in muscle, catalyzes the conversion of ornithine to glutamate-5-semialdehyde, which can then be converted to glutamate. mdpi.com This increase in glutamate availability can subsequently enhance the activity of glutamine synthetase, the enzyme responsible for converting glutamate and ammonia into glutamine. This pathway effectively captures ammonia within the muscle tissue, converting it into a non-toxic transport form. elsevier.es

The rate of glutamine synthesis in skeletal muscle is substantial, estimated to be around 50 mmol/h, which is higher than that of any other amino acid. nih.gov This highlights the muscle's capacity to act as a buffer for ammonia, a function that can be supported by the availability of ornithine.

Impact of L-Ornithine Hydrochloride on Ammonia Metabolism in Research Models

The efficacy of L-Ornithine hydrochloride and its related compounds in managing elevated ammonia levels (hyperammonemia) has been a subject of extensive research. These investigations often utilize animal models and clinical studies in human subjects with conditions leading to hyperammonemia, such as liver disease.

Studies on Hyperammonemia Mitigation

Hyperammonemia is a serious condition that can lead to neurological complications, including hepatic encephalopathy. metwarebio.comclinicaltrials.gov L-Ornithine hydrochloride and its derivatives are investigated for their potential to lower blood ammonia levels. The primary mechanism is the stimulation of the urea cycle in the liver, where ornithine acts as a substrate and an activator of key enzymes like carbamoyl phosphate synthetase. nih.govresearchgate.net This enhances the conversion of ammonia into urea, which is then excreted by the kidneys. creative-proteomics.com

In addition to its role in the liver, L-ornithine contributes to ammonia detoxification in peripheral tissues like muscle through the synthesis of glutamine, as previously discussed. cocukmetabolizma.com Studies have shown that administration of L-ornithine can lead to a reduction in plasma ammonia concentrations. researchgate.net For instance, research in animal models of acute liver failure demonstrated that L-ornithine phenylacetate (B1230308), a compound that releases L-ornithine, significantly lowered both arterial and extracellular brain ammonia levels. jvsmedicscorner.com

Kinetic Analysis of Ammonia Clearance Pathways with L-Ornithine Hydrochloride Administration

Kinetic studies provide insights into how L-Ornithine hydrochloride administration affects the rate of ammonia removal from the body. These analyses often involve measuring the concentrations of ornithine, its metabolites, and ammonia over time following administration.

Upon oral or parenteral administration, L-ornithine hydrochloride dissociates, and the L-ornithine is absorbed and distributed to various tissues, including the liver and muscles. nih.gov Pharmacokinetic studies of L-ornithine phenylacetate have shown dose-dependent increases in plasma ornithine levels. nih.gov This increased availability of ornithine serves to stimulate the two primary ammonia-detoxifying pathways: ureagenesis in the liver and glutamine synthesis in the liver, muscle, and brain. nih.gov

The administration of L-ornithine provides the necessary substrate to enhance the flux through the urea cycle. nih.gov Simultaneously, the transamination of ornithine to glutamate provides the precursor for glutamine synthesis, further contributing to ammonia clearance. nih.gov The combined effect of stimulating both pathways leads to a more efficient removal of ammonia from the bloodstream.

Investigating the Efficacy of L-Ornithine-L-Aspartate (LOLA) in Ammonia Metabolism

L-Ornithine-L-Aspartate (LOLA) is a stable salt of L-ornithine and L-aspartate that has been extensively studied for its ammonia-lowering effects. nih.gov Upon administration, LOLA dissociates into L-ornithine and L-aspartate, both of which are metabolically active in ammonia detoxification. nih.govelsevier.es

L-ornithine functions as described above, primarily stimulating the urea cycle. elsevier.esnih.gov L-aspartate also plays a crucial role as it is a nitrogen donor for the urea cycle and can be transaminated to glutamate, further supporting glutamine synthesis. elsevier.es This dual action of providing substrates for both the urea cycle and glutamine synthesis makes LOLA an effective agent in reducing hyperammonemia. elsevier.esnih.gov

Numerous clinical trials and meta-analyses have evaluated the efficacy of LOLA in patients with hepatic encephalopathy, a condition characterized by hyperammonemia. nih.govscielo.brresearchgate.net These studies have generally shown that LOLA can lead to a significant reduction in blood ammonia levels and an improvement in mental state. elsevier.esnih.govnih.govresearchgate.net For example, a meta-analysis of randomized controlled trials concluded that LOLA was more effective than placebo in improving mental state and lowering blood ammonia in patients with both overt and minimal hepatic encephalopathy. nih.gov However, some critical analyses have pointed out methodological limitations in some studies and have called for further high-quality research. scielo.brresearchgate.netscielo.br

A study in patients with acute liver failure, however, did not find a significant reduction in mortality or ammonia levels with LOLA infusion compared to placebo, suggesting its efficacy might differ depending on the clinical context. nih.gov

Table of Research Findings on L-Ornithine-L-Aspartate (LOLA) Efficacy

Table of Mentioned Chemical Compounds

L Ornithine Hydrochloride and Endocrine System Modulation

Mechanisms of Growth Hormone (GH) Secretion Stimulation

L-Ornithine is recognized for its ability to stimulate the release of Growth Hormone (GH), a key anabolic hormone produced by the pituitary gland. creative-proteomics.comdrugbank.comdarwin-nutrition.fr The mechanisms underlying this stimulation are multifaceted, involving indirect signaling pathways and complex interactions within the neuroendocrine system.

A primary mechanism for L-ornithine-induced GH secretion involves the ghrelin system. nih.govrsc.org Ghrelin, often called the "hunger hormone," is a potent stimulator of GH release. nih.gov Research demonstrates that L-ornithine does not directly bind to the ghrelin receptor. nih.govrsc.org Instead, its GH-releasing activity is mediated through the stimulation of endogenous ghrelin release. nih.govrsc.org

Studies in rats have shown that the GH-releasing effect of intraduodenally administered L-ornithine is completely blocked by a ghrelin receptor antagonist, [D-Lys³]-GHRP-6. nih.govrsc.orgnih.govnih.gov This finding strongly indicates that an active ghrelin signaling pathway is necessary for L-ornithine to exert its effect. Furthermore, L-ornithine administration has been found to increase the expression of ghrelin mRNA in the duodenum, suggesting it promotes the synthesis of ghrelin in the gut. nih.govrsc.org The process also appears to involve the sympathetic nervous system, as the GH-releasing activity was inhibited by propranolol, a β-adrenergic receptor antagonist. nih.govrsc.org

L-Ornithine influences the hypothalamic-pituitary axis, the central command system for many hormones, including GH. creative-proteomics.com The release of GH from the anterior pituitary gland is primarily regulated by two hypothalamic hormones: Growth Hormone-Releasing Hormone (GHRH), which is stimulatory, and somatostatin (B550006), which is inhibitory. nih.govwiley.com L-Ornithine's ability to stimulate GH secretion is tied to its modulation of the signals within this axis. creative-proteomics.comdrugbank.com By stimulating ghrelin release, L-ornithine indirectly acts on ghrelin receptors located in both the hypothalamus and the pituitary gland, tipping the balance toward GH secretion. nih.gov

While some literature suggests that amino acids can stimulate GH release by suppressing somatostatin, more specific research on L-ornithine points away from this as the primary mechanism. creative-proteomics.comwiley.com Studies using specific antagonists have shown that the L-ornithine-induced increase in GH was not blocked by cyclosomatostatin (B13283) (a somatostatin antagonist) or JV-1-38 (a GHRH antagonist). nih.govnih.govresearchgate.net This contrasts sharply with the complete blockage observed with a ghrelin receptor antagonist. nih.gov These findings suggest that L-ornithine's stimulatory effect on GH secretion is predominantly dependent on the ghrelin pathway rather than direct inhibition of somatostatin or stimulation of GHRH. nih.govnih.gov

| Antagonist Used | Target Pathway | Effect on L-Ornithine-Induced GH Release | Reference |

|---|---|---|---|

| [D-Lys³]-GHRP-6 | Ghrelin Receptor | Completely blocked | nih.govnih.govnih.gov |

| Cyclosomatostatin | Somatostatin Pathway | Not blocked | nih.govnih.gov |

| JV-1-38 | GHRH Pathway | Not blocked | nih.govnih.gov |

Hypothalamic-Pituitary Axis Modulation

Research on L-Ornithine Hydrochloride's Influence on Other Hormonal Axes

Beyond its impact on the GH axis, L-ornithine also demonstrates a regulatory role on the body's primary stress axis.

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the core of the body's stress response system. landyschemist.comnih.gov Activation of this axis results in the release of glucocorticoids, such as cortisol. nih.gov Research indicates that L-ornithine can help regulate the HPA axis. landyschemist.comqualialife.com Studies in mice have shown that orally administered L-ornithine reduces the activation of the HPA axis in response to restraint stress. nih.govspringermedizin.deresearchgate.net The mechanism may involve the gamma-aminobutyric acid (GABA) system, as GABAergic signaling is known to inhibit the HPA axis, and L-ornithine has been suggested to act at GABA-A receptors. nih.govmdpi.comkyushu-u.ac.jp

The regulatory effect of L-ornithine on the HPA axis translates to measurable changes in stress hormones. In animal models, oral administration of L-ornithine significantly decreased plasma corticosterone (B1669441) levels in mice subjected to restraint stress. nih.govkyushu-u.ac.jp

Human studies have corroborated these findings. L-ornithine supplementation has been shown to reduce serum cortisol levels. nih.gov Furthermore, research has highlighted a significant decrease in the cortisol/DHEA-S ratio in individuals taking L-ornithine. darwin-nutrition.frnih.gov This ratio is considered a more reliable indicator of stress than cortisol alone, and a lower ratio is associated with a more balanced stress response. nih.gov

| Treatment Group | Outcome | Reference |

|---|---|---|

| Control (Water) + Stress | Significant elevation in plasma corticosterone levels. | nih.govkyushu-u.ac.jp |

| L-Ornithine (0.75 mmol/kg) + Stress | Significant decrease in plasma corticosterone levels compared to the stressed control group. | nih.govkyushu-u.ac.jp |

L Ornithine Hydrochloride in Tissue Homeostasis and Regeneration

Mechanisms of Wound Healing Enhancement

The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. nih.gov L-Ornithine has been shown to positively influence this process through several distinct, yet interconnected, mechanisms. Research indicates that ornithine supplementation can enhance wound breaking strength and the deposition of collagen, suggesting its effects are significant in the proliferative and remodeling phases of repair. nih.gov

Collagen is the primary structural protein in the extracellular matrix and is indispensable for the integrity and tensile strength of healing tissue. nih.govfrontiersin.org L-Ornithine contributes significantly to collagen synthesis by serving as a precursor for the amino acid L-proline. nih.govnih.govmdpi.com The enzyme ornithine aminotransferase (OAT) converts L-Ornithine to pyrroline-5-carboxylate, which is then metabolized to L-proline. ahajournals.org This pathway provides a crucial supply of proline, a key component of the collagen molecule. nih.gov

Studies in animal models have demonstrated that dietary supplementation with ornithine enhances wound breaking strength and increases collagen deposition, as measured by hydroxyproline (B1673980) content in the wound site. nih.gov This effect was observed to be independent of the nitric oxide synthase (iNOS) pathway, highlighting a direct contribution to the structural components of repair. nih.gov The increased availability of ornithine in the wound fluid leads to a larger pool of free proline, which can then be utilized by fibroblasts for collagen production. nih.gov

Table 1: Research Findings on L-Ornithine and Collagen-Related Wound Healing Parameters

| Study Parameter | Observation | Implication for Wound Healing | Source |

|---|---|---|---|

| Wound Breaking Strength | Dietary ornithine supplementation significantly enhanced the breaking strength of dorsal skin incisions in mice. | Indicates improved tensile strength and structural integrity of the healed tissue. | nih.gov |

| Collagen Deposition (Hydroxyproline Content) | Ornithine supplementation increased the concentration of hydroxyproline, a major component of collagen, in wound sponges. | Demonstrates a direct increase in the synthesis and deposition of new collagen at the wound site. | nih.gov |

| Wound Fluid Proline Levels | Supplementation was accompanied by increased levels of proline in the wound fluid. | Confirms that ornithine serves as a precursor to proline, making this critical substrate more available for collagen synthesis. | nih.govnih.gov |

| Urinary Hydroxyproline (UH) | In a study on adult males undergoing strength training, an arginine-ornithine combination significantly lowered UH levels. | Lower UH levels suggest a reduction in collagen breakdown and tissue catabolism, aiding recovery from stress. | nih.gov |

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are small polycationic molecules that are essential for cell proliferation, differentiation, and tissue regeneration. creative-proteomics.comnih.gov L-Ornithine is the direct precursor for the synthesis of these vital compounds. nih.govmetwarebio.com The enzyme ornithine decarboxylase (ODC) catalyzes the conversion of L-Ornithine into putrescine, which is the first and rate-limiting step in polyamine biosynthesis. aai.orgnih.gov Putrescine is subsequently converted into spermidine and spermine. nih.gov

These polyamines play a critical role in the healing process by stabilizing DNA, modulating gene expression, and facilitating the cell cycle, all of which are necessary for the rapid cell division required to close a wound. creative-proteomics.comnih.gov Tissues undergoing regeneration and rapid cell division contain higher amounts of polyamines. nih.gov The ability of L-Ornithine to fuel polyamine synthesis is therefore a key mechanism through which it promotes tissue repair. aai.org

Table 2: L-Ornithine's Role in Polyamine Synthesis and Cellular Function

| Precursor | Enzyme | Product | Cellular Function in Tissue Repair | Source |

|---|---|---|---|---|

| L-Ornithine | Ornithine Decarboxylase (ODC) | Putrescine | Serves as the initial building block for other polyamines; essential for cell growth. | aai.orgnih.govnih.gov |

| Putrescine | Spermidine Synthase | Spermidine | Involved in cell proliferation, differentiation, and stabilizing DNA structure. | creative-proteomics.comnih.gov |

| Spermidine | Spermine Synthase | Spermine | Plays a pivotal role in cell cycle progression and gene expression modulation. | creative-proteomics.comnih.gov |

The inflammatory phase of wound healing is critical for clearing debris and preventing infection, but a prolonged or excessive inflammatory response can impair tissue regeneration. L-Ornithine metabolism is closely linked to the regulation of immune responses at the wound site, particularly through the activity of macrophages. nih.gov

Alternatively activated macrophages (AAMs), or M2 macrophages, are associated with the resolution of inflammation and the promotion of tissue repair. frontiersin.orgnih.gov These macrophages are stimulated by Th2 cytokines like IL-4 and IL-13 and are characterized by high levels of the enzyme arginase-1. nih.gov Arginase-1 hydrolyzes L-arginine into L-ornithine and urea (B33335). frontiersin.orgnih.gov This process not only diverts L-arginine away from the production of pro-inflammatory nitric oxide (NO) by iNOS but also increases the local concentration of L-ornithine. aai.org The resulting L-ornithine can then be used to produce proline for collagen synthesis and polyamines for cell proliferation, thereby directly contributing to a pro-repair environment. aai.orgnih.gov

Table 3: L-Ornithine Metabolism and Inflammatory Modulation in Repair

| Cell/Factor | Role in Tissue Repair | Interaction with L-Ornithine Pathway | Source |

|---|---|---|---|

| M2 Macrophages (AAMs) | Promote resolution of inflammation, tissue remodeling, and fibrosis. | Express high levels of Arginase-1, which produces L-Ornithine from L-Arginine. | frontiersin.orgnih.gov |

| Arginase-1 | Enzyme that converts L-Arginine to L-Ornithine and urea. | Its activity increases the availability of L-Ornithine for proline and polyamine synthesis, supporting repair. | aai.orgnih.gov |

| Th2 Cytokines (IL-4, IL-13) | Stimulate the anti-inflammatory and pro-repair functions of M2 macrophages. | Induce the expression of Arginase-1 in macrophages, thus promoting L-Ornithine production. | nih.gov |

| Transforming Growth Factor-β (TGF-β) | Promotes tissue repair and collagen synthesis. | Stimulates arginase activity and the subsequent metabolism of L-Ornithine to proline and polyamines. | ahajournals.org |

Polyamine Biosynthesis and Cell Proliferation

Muscle Metabolism and Anabolism Research

L-Ornithine hydrochloride has been investigated for its potential anabolic effects and its role in muscle metabolism, particularly in the context of physical exercise and stress. nih.govmdpi.com As a key player in nitrogen balance and a precursor to functional molecules, it is hypothesized to support muscle tissue maintenance and growth. drugbank.comcreative-proteomics.com

Research has explored the effects of L-Ornithine, often in combination with L-Arginine, on physical performance, strength, and body composition. nih.govcambridge.org One study involving adult males in a 5-week progressive strength training program found that those supplementing with an L-Arginine and L-Ornithine combination showed significantly greater increases in total strength and lean body mass compared to a placebo group. nih.gov The same study noted that the supplement group had lower levels of urinary hydroxyproline, suggesting a decrease in muscle protein breakdown and enhanced recovery from the stress of training. nih.gov L-Ornithine is also thought to exert some of its effects by potentially stimulating the release of anabolic hormones like growth hormone. drugbank.comdarwin-nutrition.fr

Table 4: Research Findings on L-Ornithine's Influence on Muscle and Strength

| Study Population | Intervention | Key Findings | Source |

|---|---|---|---|

| 22 adult males in a 5-week strength training program | L-Arginine and L-Ornithine combination | Significantly higher scores in Total Strength (TS) and Lean Body Mass (LBM) compared to placebo. | nih.gov |

| Healthy volunteers | L-Ornithine hydrochloride | Found to promote lipid metabolism and activate the urea cycle, which may attenuate physical fatigue. | researchgate.net |

| Young men after strength training | L-Ornithine hydrochloride | Significantly larger change in serum growth hormone compared to placebo. | scirp.org |

While L-Ornithine is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation, it influences protein synthesis through several indirect pathways. wikipedia.orgcreative-proteomics.com Its primary contributions are through its role as a precursor to other amino acids and its potential modulation of key signaling pathways involved in anabolism. nih.govmetwarebio.com

L-Ornithine can be converted to L-Arginine, a conditionally essential amino acid that is directly involved in protein synthesis. metwarebio.com Furthermore, research has investigated whether L-Ornithine affects the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1) pathway, a master regulator of protein synthesis. nih.gov Studies on rat liver cells suggest that L-Ornithine may influence the phosphorylation of downstream targets of mTORC1, such as p70S6K and 4EBP1, which are critical for initiating protein translation. nih.gov This suggests a mechanism by which ornithine could promote tissue protein synthesis. nih.gov Additionally, L-Ornithine's purported ability to stimulate growth hormone secretion presents another indirect route to promoting anabolic processes and protein synthesis. drugbank.comscirp.org

Table 5: Indirect Mechanisms of L-Ornithine in Protein Synthesis

| Pathway/Mechanism | Description | Relevance to Anabolism | Source |

|---|---|---|---|

| Precursor to Arginine and Proline | L-Ornithine is a metabolic precursor to L-Arginine and L-Proline. | Provides substrates necessary for the synthesis of new proteins, including muscle protein and collagen. | nih.govmetwarebio.com |

| mTORC1 Signaling Pathway | May affect the phosphorylation of mTORC1 downstream targets (p70S6K, S6, 4EBP1). | Activation of the mTORC1 pathway is a central step in stimulating muscle protein synthesis. | nih.gov |

| Growth Hormone (GH) Secretion | Oral L-Ornithine has been shown to enhance GH secretion in response to exercise. | GH is an anabolic hormone that promotes muscle growth and protein synthesis. | drugbank.comscirp.org |

Nitrogen Balance in Muscle Tissue

L-Ornithine hydrochloride plays a significant role in nitrogen metabolism, which is crucial for maintaining a positive nitrogen balance in muscle tissue. A positive nitrogen balance, where nitrogen intake exceeds nitrogen excretion, is an anabolic state essential for muscle growth and repair. Conversely, a negative nitrogen balance signifies a catabolic state, leading to muscle breakdown.

Research indicates that L-Ornithine may enhance nitrogen retention, thereby promoting a state conducive to muscle protein synthesis. metwarebio.com While L-Ornithine itself is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins, its influence on various metabolic pathways indirectly supports muscle anabolism. creative-proteomics.comdrugbank.com It serves as a precursor for the synthesis of other important molecules, including polyamines and proline, which are involved in cell growth and tissue repair. creative-proteomics.com

Furthermore, L-Ornithine can be metabolized to L-arginine, an amino acid that plays a role in protein synthesis and the release of growth hormone. drugbank.com Growth hormone is an anabolic hormone that can stimulate muscle growth. metwarebio.com Studies have suggested that L-Ornithine, particularly in combination with L-arginine, may help increase lean body mass and strength. darwin-nutrition.fr

The role of L-Ornithine in ammonia (B1221849) buffering is particularly relevant during and after intense physical exercise. researchgate.net Strenuous activity leads to increased production of ammonia in the muscles. By aiding in the clearance of this ammonia, L-Ornithine may help to reduce muscle fatigue and support recovery, thereby contributing to a favorable environment for muscle tissue maintenance and growth. researchgate.netcreative-proteomics.com

Table 1: Research Findings on L-Ornithine and Nitrogen Balance

| Study Focus | Key Findings | Implication for Muscle Nitrogen Balance |

| Ammonia Detoxification | L-Ornithine is a critical component of the urea cycle, which converts toxic ammonia into urea for excretion. metwarebio.comnih.gov | Reduces the accumulation of ammonia, a byproduct of protein breakdown, which can be harmful to muscle tissue. researchgate.net |

| Nitrogen Retention | Supplementation with L-Ornithine has been shown to enhance nitrogen retention in the body. metwarebio.com | A positive nitrogen balance is essential for an anabolic state, promoting muscle protein synthesis over breakdown. |

| Precursor for Anabolic Molecules | L-Ornithine is a precursor for polyamines and proline, which are vital for cell proliferation and tissue repair. creative-proteomics.com | Supports the cellular processes necessary for muscle growth and regeneration. |

| Growth Hormone Stimulation | L-Ornithine can be converted to L-arginine, which may stimulate the release of growth hormone. darwin-nutrition.frdrugbank.com | Growth hormone has anabolic effects on muscle tissue, encouraging growth. metwarebio.com |

| Athletic Performance and Recovery | L-Ornithine may help buffer ammonia during exercise, potentially reducing fatigue and supporting recovery. researchgate.net | Facilitates a quicker return to an anabolic state post-exercise, aiding in muscle repair and growth. |

Neurological and Cognitive Research on L Ornithine Hydrochloride

Impact on Brain Function and Ammonia-Induced Neurotoxicity

L-Ornithine is a non-essential, non-proteinogenic amino acid that plays a critical role in the urea (B33335) cycle, the body's primary mechanism for detoxifying ammonia (B1221849). biocrates.com Elevated ammonia levels are neurotoxic and can lead to severe neurological complications, including encephalopathy and brain edema, particularly in the context of liver failure. nih.govnih.gov Research has focused on L-Ornithine hydrochloride's ability to mitigate these effects by enhancing ammonia clearance.

In animal models of acute liver failure (ALF), treatment with L-ornithine L-aspartate (a salt of ornithine) has been shown to normalize plasma ammonia concentrations. This intervention significantly delayed the onset of severe encephalopathy and, crucially, reduced brain water content, a marker of brain edema. nih.gov The mechanism appears to involve an increased availability of glutamate (B1630785), which is a substrate for glutamine synthetase, a key enzyme in ammonia removal. nih.gov This leads to increased glutamine synthesis, particularly in muscle tissue, thereby lowering circulating ammonia. nih.gov

Ammonia-induced neurotoxicity involves several cellular processes, including astrocytic swelling and direct neuronal damage through apoptosis, excitotoxicity, and oxidative stress. nih.gov Studies using organotypic brain slice cultures have demonstrated that high concentrations of ammonia lead to these detrimental effects. nih.gov

Furthermore, research into acute pancreatitis (AP) has revealed that L-ornithine itself, when administered to induce AP in rats, can contribute to blood-brain barrier (BBB) damage. nih.gov In this specific experimental context, L-ornithine was found to increase BBB permeability, induce oxidative stress, and alter the morphology of brain endothelial cells. nih.gov This suggests a complex role for ornithine, where its effects may be context-dependent. However, in conditions of hyperammonemia resulting from organ failure, its role in ammonia detoxification is a primary focus of its neuroprotective potential. biocrates.com A defect in the mitochondrial ornithine transporter, which leads to hyperammonemia, is associated with neurological disorders, mitochondrial dysfunction, and oxidative stress, highlighting ornithine's importance in maintaining neurological health. mdpi.com

Table 1: Research Findings on L-Ornithine and Ammonia-Induced Neurotoxicity | Study Focus | Model | Key Findings | Citation | | :--- | :--- | :--- | :--- | | Ammonia-Lowering Efficacy | Rats with Acute Liver Failure (ALF) | L-ornithine L-aspartate normalized plasma ammonia, delayed encephalopathy, and reduced brain edema. nih.gov | | Mechanism of Action | Rats with ALF | Increased plasma glutamate and a two-fold increase in glutamine synthetase activity, enhancing ammonia removal. nih.gov | | In Vitro Neurotoxicity | Organotypic Brain Slice Cultures | High ammonia concentrations caused astrocytic swelling and severe neurotoxicity. nih.gov | | Blood-Brain Barrier Integrity | L-ornithine-induced Acute Pancreatitis Rat Model | L-ornithine increased BBB permeability, induced oxidative stress, and damaged endothelial surface glycocalyx. nih.gov |

Neuroprotective Mechanisms in Disease Models

Research into neurodegenerative conditions like Parkinson's disease (PD) has explored the potential of L-ornithine to protect neurons from damage. A central theme in this research is the restoration of mitochondrial function, as mitochondrial dysfunction is a key factor in the death of dopaminergic neurons. nih.gov L-ornithine can cross the blood-brain barrier and selectively enter mitochondria, where it plays a role in the urea cycle and as a precursor for arginine synthesis. mdpi.comnih.gov

In in-vitro models of Parkinson's disease using human neuroblastoma cells (SH-SY5Y) treated with neurotoxins like rotenone (B1679576) and 6-hydroxydopamine, L-ornithine L-aspartate (LOLA) demonstrated significant neuroprotective effects. nih.govresearchgate.net Confocal microscopy revealed that LOLA improved mitochondrial function by affecting mitochondrial calcium content, membrane potential, and the production of reactive oxygen species (ROS). nih.gov The compound was also found to reduce cytosolic calcium levels by increasing the expression and activity of sodium-calcium exchangers (NCXs), an effect linked to its ability to modulate nitric oxide (NO) production. nih.govresearchgate.net

These findings suggest that by targeting mitochondrial mechanisms related to oxidative and nitrosative stress (ROS and RNS production), L-ornithine can promote the functional recovery of mitochondria. nih.govresearchgate.net This highlights a potential therapeutic strategy for slowing the progression of neurodegenerative diseases where mitochondrial health is compromised. mdpi.com

Table 2: Research Findings on L-Ornithine's Neuroprotective Mechanisms | Disease Model | Cell Type | Key Findings | Citation | | :--- | :--- | :--- | :--- | | Parkinson's Disease (Rotenone-induced) | Human Neuroblastoma SH-SY5Y | L-ornithine L-aspartate (LOLA) improved mitochondrial membrane potential and reduced mitochondrial ROS production. nih.gov | | Parkinson's Disease (6-OHDA-induced) | Human Neuroblastoma SH-SY5Y | LOLA restored mitochondrial function and modulated intracellular calcium homeostasis. nih.govresearchgate.net | | General Neuroprotection | In Vitro Models | LOLA was shown to promote mitochondrial functional recovery by interfering with mechanisms related to ROS and RNS production. nih.govresearchgate.net |

Research on Sleep Quality and Circadian Rhythm Modulation

Several studies have investigated the effects of L-ornithine hydrochloride on sleep. Clinical research in healthy adults who felt slight stress and fatigue has shown that L-ornithine supplementation can improve subjective sleep quality. researchgate.netnih.gov In one study involving 52 healthy Japanese adults, participants receiving L-ornithine reported improved perceived sleep quality compared to a placebo group. researchgate.net This was assessed using standardized questionnaires like the Athens Insomnia Scale (AIS) and the Ogri-Shirakawa-Azumi sleep inventory MA version (OSA-MA). researchgate.netnaturalhealthresearch.org

The mechanisms underlying these effects may be linked to stress reduction and hormonal modulation. L-ornithine administration has been associated with the stimulation of growth hormone release, which is secreted in a large pulse after sleep onset and correlates with sleep satisfaction. researchgate.net Furthermore, L-ornithine may influence the circadian rhythm. A study found that L-ornithine supplementation led to an increase in a serotonin (B10506) metabolite in the striatum. researchgate.net Since daytime serotonin levels influence nighttime melatonin (B1676174) production, L-ornithine might help maintain the circadian rhythm, which is crucial for regulating the sleep-wake cycle. researchgate.netnih.gov

A crossover, placebo-controlled trial specifically examining the human central clock found that L-ornithine ingestion delayed the dim light melatonin onset (DLMO), a key marker of the central circadian phase, by approximately 15 minutes. nih.gov This provides direct evidence that a food ingredient like L-ornithine can affect the human central clock. nih.gov Animal studies further support these findings, showing that L-ornithine promotes non-rapid eye movement (NREM) sleep in mice and has sedative and hypnotic effects in neonatal chicks under stress. mdpi.com

Table 3: Research Findings on L-Ornithine's Impact on Sleep and Circadian Rhythm | Study Population/Model | Key Measurement(s) | Results | Citation | | :--- | :--- | :--- | :--- | | Healthy Japanese Adults (n=52) | Athens Insomnia Scale (AIS), OSA-MA questionnaire | Improved perceived sleep quality in the L-ornithine group. researchgate.netnih.gov | | Healthy Adults (n=28) | Dim Light Melatonin Onset (DLMO) | L-ornithine intake delayed DLMO by 15 minutes compared to placebo. nih.gov | | Mouse Pups | Sleep-like behavior (latency, duration) | High levels of L-ornithine increased total sleep time and mean sleep duration. mdpi.com | | Mice | NREM/REM Sleep | L-ornithine increased the amount of NREM sleep. mdpi.com |

L Ornithine Hydrochloride in Hepatic Physiology and Pathology Research

Mechanisms in Liver Detoxification Pathways

L-Ornithine hydrochloride plays a pivotal role in the body's detoxification processes, primarily through its involvement in the urea (B33335) cycle. This metabolic pathway is crucial for the removal of excess nitrogen and ammonia (B1221849), a neurotoxic compound, from the body. drugbank.commyskinrecipes.comprofeel.life The liver is the primary site of the urea cycle, where L-Ornithine acts as a catalyst. profeel.lifewikipedia.org

The cycle begins with the conversion of ammonia into carbamoyl (B1232498) phosphate (B84403). wikipedia.org L-Ornithine, an intermediate in the cycle, then reacts with carbamoyl phosphate to form citrulline. wikipedia.orgfloreatpharma.com Through a series of enzymatic reactions involving L-aspartate, citrulline is eventually converted to arginine. floreatpharma.com The enzyme arginase then acts on arginine to produce urea, which is excreted in the urine, and regenerates L-Ornithine, allowing the cycle to continue. wikipedia.orgdarwin-nutrition.fr By stimulating the urea cycle, L-Ornithine enhances the conversion of ammonia to urea, thereby aiding in its detoxification. elsevier.esresearchopenworld.comnih.govnih.gov

Beyond the urea cycle, L-Ornithine also contributes to ammonia detoxification through the synthesis of glutamine. elsevier.eselsevier.es Both L-Ornithine and its counterpart in the salt L-Ornithine-L-Aspartate (LOLA), L-aspartate, are substrates for transamination reactions that produce glutamate (B1630785). researchopenworld.com Glutamate then combines with ammonia to form glutamine, a process catalyzed by glutamine synthetase. elsevier.esresearchopenworld.com This pathway provides an alternative route for ammonia detoxification, particularly in perivenous hepatocytes and skeletal muscle. researchopenworld.comspringermedizin.de

Research on Hepatic Encephalopathy (HE) Management

Hepatic encephalopathy (HE) is a neuropsychiatric syndrome that arises from severe liver dysfunction and is characterized by elevated ammonia levels. clinicaltrials.govfrontiersin.org Given L-Ornithine's role in ammonia detoxification, its use in the form of L-Ornithine-L-Aspartate (LOLA) has been extensively researched for the management of HE. elsevier.esspringermedizin.declinicaltrials.gov

Ammonia Lowering Strategies in Cirrhosis

In patients with cirrhosis, the liver's ability to detoxify ammonia is significantly impaired, leading to hyperammonemia, a key factor in the development of HE. elsevier.esjscimedcentral.com LOLA has been shown to effectively lower blood ammonia concentrations in these patients. researchopenworld.comspringermedizin.declinicaltrials.gov The primary mechanism is the stimulation of the two main ammonia-detoxifying pathways: urea synthesis and glutamine synthesis. elsevier.eselsevier.es

L-Ornithine acts as a substrate for the urea cycle, promoting the conversion of ammonia to urea in the remaining functional hepatocytes. researchopenworld.comspringermedizin.de Simultaneously, both L-Ornithine and L-Aspartate contribute to the synthesis of glutamine from ammonia, further reducing its circulating levels. researchopenworld.comjscimedcentral.com This dual action makes LOLA a targeted strategy for managing hyperammonemia in cirrhosis.

Hepatoprotective Properties and Mechanisms

Beyond its direct impact on ammonia levels, research suggests that LOLA possesses direct hepatoprotective properties. jscimedcentral.comnih.gov Studies have reported improvements in liver function markers, such as liver enzymes and bilirubin, in patients with cirrhosis and HE following LOLA treatment. jscimedcentral.com

Several mechanisms are proposed to explain these hepatoprotective effects. The metabolic products of LOLA, including glutamate and glutamine, are precursors for the synthesis of glutathione (B108866), a potent antioxidant. jscimedcentral.com Increased glutathione synthesis can help mitigate oxidative stress and reduce damage from reactive oxygen species in the liver. jscimedcentral.comnih.gov Furthermore, L-Ornithine can be metabolized to L-arginine, a precursor for nitric oxide (NO) synthesis. jscimedcentral.com Increased NO production may improve hepatic microcirculation, contributing to better liver function and health. jscimedcentral.comnih.gov These antioxidant and microcirculatory effects suggest that LOLA may help limit hepatocyte damage and necrosis. jscimedcentral.com

Clinical and Preclinical Studies of L-Ornithine-L-Aspartate (LOLA) in HE

Numerous clinical and preclinical studies have investigated the efficacy of LOLA in treating HE.

Preclinical Research: Preclinical models have been instrumental in understanding the mechanisms of HE and evaluating potential therapies. nih.gov Studies in animal models of acute liver failure have shown that LOLA can lower plasma and spinal fluid ammonia levels and prevent brain edema. elsevier.es Research in cirrhotic rats demonstrated that LOLA enhances urea synthesis and reduces serum ammonia. elsevier.es However, some preclinical studies have noted that ammonia-lowering agents like LOLA have had limited success in preventing HE, suggesting that other factors beyond ammonia may be involved in its pathogenesis. nih.gov

Clinical Trials: A substantial body of clinical research, including numerous randomized controlled trials (RCTs) and meta-analyses, supports the use of LOLA for HE. springermedizin.de These studies have consistently shown that both intravenous and oral LOLA can lead to a significant reduction in blood ammonia levels and an improvement in the clinical grade of HE compared to placebo. clinicaltrials.govresearchgate.net

A meta-analysis of eight RCTs involving 646 patients with cirrhosis found that LOLA was significantly more effective than placebo in improving both overt and minimal HE. nih.gov Another meta-analysis of 22 trials with 1375 participants suggested a possible beneficial effect of LOLA on mortality and HE compared to placebo or no intervention, though the quality of evidence was noted as very low. cochrane.org

One double-blind, randomized, placebo-controlled trial involving 140 patients with severe overt HE (grade III-IV) found that the combination of LOLA with standard therapy (lactulose and rifaximin) resulted in a higher rate of improvement in HE grade (92.5% vs. 66%), a shorter recovery time, and lower 28-day mortality compared to standard therapy alone. nih.gov This study also observed significantly greater reductions in blood ammonia, IL-6, and TNF-α in the LOLA group. nih.gov

The efficacy of LOLA has been demonstrated across different forms of HE, including overt and minimal HE. springermedizin.denih.gov Some studies suggest its effectiveness may be more pronounced in more severe grades of the condition. elsevier.es

Interactive Data Table: Selected Clinical Trials of LOLA in Hepatic Encephalopathy

| Study Focus | Number of Patients | Key Findings | Reference |

| Efficacy in severe overt HE (Grade III-IV) | 140 | LOLA group showed higher improvement in HE grade (92.5% vs 66%), shorter recovery time, and lower 28-day mortality. | nih.gov |

| Meta-analysis of HE in cirrhosis | 646 (8 RCTs) | LOLA significantly more effective than placebo for improving overt and minimal HE and reducing fasting ammonia. | nih.gov |

| Meta-analysis of HE in chronic liver disease | 1375 (22 trials) | Possible beneficial effect of LOLA on mortality and HE compared to placebo/no intervention. | cochrane.org |

| Efficacy in overt HE (Grade I & II) | 212 (from meta-analysis) | LOLA was superior to placebo in improving Grade I and II HE. | elsevier.es |

| Efficacy of intravenous LOLA | 246 (5 RCTs) | LOLA treatment resulted in a 3.22-fold greater chance of being free from overt HE after 7 days compared to placebo. | springermedizin.de |

Investigations into Non-Alcoholic Fatty Liver Disease (NAFLD) and Liver Health

Research has also explored the potential benefits of L-Ornithine-L-Aspartate (LOLA) in the context of non-alcoholic fatty liver disease (NAFLD), the most common chronic liver condition globally. nih.govnih.gov

Evidence suggests that LOLA has hepatoprotective effects in patients with fatty liver from various causes. nih.govd-nb.info A multicenter randomized clinical trial demonstrated that 12 weeks of treatment with oral LOLA resulted in a dose-dependent reduction in liver enzyme activities and triglycerides, along with significant improvements in liver to spleen CT ratios in patients with fatty liver. nih.govnih.govresearchgate.net

The proposed mechanisms for these benefits in NAFLD extend beyond ammonia reduction and are similar to its hepatoprotective actions in cirrhosis. nih.govresearchgate.net The metabolic conversion of L-ornithine and L-aspartate to L-glutamine, L-arginine, and glutathione is thought to play a key role. nih.govnih.gov These metabolites have established anti-inflammatory and antioxidant properties, can help prevent lipid peroxidation, and may improve hepatic microcirculation. nih.govnih.govresearchgate.net A preliminary study reported improvements in the hepatic microcirculation of patients with non-alcoholic steatohepatitis (NASH) after LOLA treatment. nih.govnih.gov

More recent in vitro studies using hepatocyte models of steatosis and metabolic syndrome have shown that LOLA can beneficially modulate the expression of genes related to fatty acid metabolism, reduce cellular ATP and acetyl-CoA, and improve mitochondrial function. mdpi.com These findings suggest that LOLA may have a broad range of reconstituting effects on metabolic processes that are impaired in NAFLD, advocating for further investigation into its potential as a therapeutic agent for this condition. mdpi.com

L Ornithine Hydrochloride in Immune System Research

Modulation of Immune Cell Function

L-Ornithine hydrochloride and its metabolic products play a significant role in the function of key immune cells, including lymphocytes and macrophages. This modulation is often linked to the polyamine synthesis pathway, for which L-ornithine is a direct precursor.

Lymphocyte Proliferation

The metabolism of L-arginine to L-ornithine by the enzyme arginase is a critical pathway in this context. aai.org Polyamines, synthesized from L-ornithine, are necessary for cell proliferation. aai.org T-cells require precursors like glutamine and arginine for activation and subsequent proliferation, which are linked to the production of ornithine and polyamines. mdpi.com

Table 1: Effect of L-Ornithine on Lymphocyte Responses in Mixed Leukocyte Cultures An interactive table summarizing key findings on the impact of L-Ornithine on lymphocyte functions.

| Parameter | Effect of L-Ornithine | Experimental Context | Reference |

| Cytotoxic T Lymphocyte (CTL) Activation | Strong inhibition | Addition at the initiation of cultures | nih.gov |

| Proliferative Response | Mild suppressive effect | Allogeneic and syngeneic mixed leukocyte cultures | nih.gov |

Macrophage Activation

Macrophage activation is a critical process in both innate and adaptive immunity, leading to distinct functional phenotypes, broadly classified as classically activated (M1) and alternatively activated (M2) macrophages. L-ornithine, primarily through its conversion to polyamines by ornithine decarboxylase (ODC), is a key regulator of macrophage activation. pnas.orgpnas.org

Research has demonstrated that macrophage-derived ODC is a critical regulator of M1 macrophage activation during bacterial infections. pnas.orgpnas.org Studies using mouse models of Helicobacter pylori and Citrobacter rodentium infection have shown that the deletion of ODC in macrophages leads to enhanced M1 activation and increased inflammation. pnas.orgpnas.orgresearchgate.net This enhanced M1 response is associated with alterations in histone modifications, leading to changes in chromatin structure and increased transcription of M1-related genes. pnas.orgnih.gov The addition of putrescine, the direct product of ODC acting on L-ornithine, can reverse the increased macrophage activation seen in ODC-deficient macrophages, highlighting the central role of the L-ornithine-putrescine axis in regulating macrophage function. nih.gov

The expression of arginase, which converts L-arginine to L-ornithine, is a hallmark of M2 macrophages. nih.govplos.org This pathway diverts L-arginine away from the production of nitric oxide (NO), a key effector molecule of M1 macrophages, and towards the synthesis of polyamines and proline, which are involved in cell proliferation and tissue repair. aai.org

Table 2: Role of the L-Ornithine Pathway in Macrophage Activation An interactive table detailing the influence of L-Ornithine and its metabolic pathway on macrophage polarization.

| Component | Role in Macrophage Activation | Key Findings | Reference |

| Ornithine Decarboxylase (ODC) | Regulates M1 macrophage activation | Deletion enhances M1 response; tempers antimicrobial M1 responses. | pnas.orgpnas.orgnih.gov |

| Putrescine (from L-Ornithine) | Reverses enhanced M1 activation | Add-back of putrescine normalizes macrophage function in ODC-deficient models. | nih.gov |

| Arginase | Promotes M2 phenotype | Converts L-arginine to L-ornithine, favoring polyamine synthesis over nitric oxide production. | aai.orgnih.govplos.org |

Influence on Cytokine Production and Inflammatory Responses

Research has shown that ornithine lipids can induce the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin (IL)-6, and IL-1β in macrophages. biorxiv.org Synthetic ornithine lipids have been identified as activators of the NLRP3 inflammasome, a key component of the innate immune system that triggers the release of mature IL-1β. biorxiv.org In human peripheral blood mononuclear cells (PBMCs), ornithine lipids were found to induce a dose-dependent secretion of TNF. biorxiv.org

Furthermore, studies on the role of ornithine decarboxylase (ODC) in vivo have shown that deletion of ODC in macrophages leads to augmented production of pro-inflammatory cytokines and chemokines. pnas.org In mouse models of colitis, macrophage-specific ODC deletion resulted in increased colonic inflammation. aacrjournals.org This suggests that the metabolism of L-ornithine by ODC has an anti-inflammatory role in certain contexts by limiting excessive M1 macrophage activation and subsequent cytokine release. pnas.orgaacrjournals.org In a mouse model of Helicobacter pylori infection, the absence of macrophage ODC led to significantly higher levels of IL-17 and TNF-α in gastric tissues. pnas.org

Table 3: Impact of L-Ornithine and its Derivatives on Cytokine Production An interactive table summarizing the effects of L-Ornithine-related compounds on various cytokines.

| Compound/Pathway | Affected Cytokines | Cell/Model System | Observed Effect | Reference |

| Ornithine Lipids | TNF, IL-6, IL-1β | Murine Macrophages, Human PBMCs | Induction of pro-inflammatory cytokine secretion. | biorxiv.org |

| Ornithine Decarboxylase (ODC) | IL-17, TNF-α | Mouse model of H. pylori infection | Deletion of ODC increases cytokine levels. | pnas.org |

Immunomodulatory Activities in Various Research Models

The immunomodulatory effects of L-ornithine have been investigated in a variety of research models, revealing its complex and context-dependent activities.

In vivo studies using animal models have provided further insights into the immunomodulatory properties of L-ornithine. In a rat model of hyperammonemia-induced encephalopathy, treatment with L-ornithine was shown to reduce blood and brain ammonia (B1221849) concentrations. nih.gov In the context of colitis and colitis-associated carcinogenesis, research has shown that ornithine decarboxylase in macrophages can exacerbate colitis and promote tumor development by impairing M1 immune responses. aacrjournals.org This highlights a scenario where the metabolism of L-ornithine has a pro-tumorigenic immunomodulatory effect.

Lactobacillus, a genus of gut bacteria, has been found to produce L-ornithine, which in turn can regulate gut mucosal immunity. nih.gov L-ornithine produced by these bacteria was shown to influence innate lymphoid cells (ILC3s) and upregulate the expression of indoleamine 2,3-dioxygenase 1 (IDO1) in gut epithelial cells, an enzyme with known immunoregulatory functions. nih.gov

Table 4: Summary of L-Ornithine's Immunomodulatory Activities in Different Research Models An interactive table showcasing the diverse immunomodulatory roles of L-Ornithine across various experimental settings.

| Research Model | Key Immunomodulatory Effect | Mechanism/Observation | Reference |

| Mixed Leukocyte Culture | Selective inhibition of cytotoxic T lymphocyte (CTL) activation. | Not reversed by IL-2; suggests a selective regulatory circuit. | nih.gov |

| Rat Model of Hyperammonemia | Reduction of blood and brain ammonia. | Beneficial effect on encephalopathy manifestations. | nih.gov |

| Mouse Model of Colitis | Exacerbation of colitis and promotion of colitis-associated carcinogenesis. | Impairment of M1 immune responses by macrophage ODC. | aacrjournals.org |

| In vivo Gut Microbiota Model | Regulation of gut mucosal immunity. | Lactobacillus-derived L-ornithine influences ILC3s and IDO1 expression. | nih.gov |

Cardiovascular and Circulatory System Research

Role in Nitric Oxide (NO) Synthesis and Vasoreactivity

L-ornithine plays a complex and sometimes indirect role in the synthesis of nitric oxide (NO), a crucial signaling molecule for vasodilation (the widening of blood vessels). mayoclinic.org The primary precursor for NO synthesis is the amino acid L-arginine. researchgate.net Arginase, an enzyme present in various tissues, including blood vessels, metabolizes L-arginine into L-ornithine and urea (B33335). mdpi.comelsevier.esfrontiersin.org This process can compete with nitric oxide synthase (NOS), the enzyme that produces NO from L-arginine. mdpi.comelsevier.es

Consequently, increased arginase activity can lead to reduced L-arginine availability for NOS, potentially impairing NO production and endothelial function. mdpi.comelsevier.es Conversely, L-ornithine can be converted back to L-citrulline and subsequently to L-arginine, which could then be used for NO synthesis. nih.gov This suggests a potential for L-ornithine to indirectly support NO production.

Studies investigating the direct vasodilator effects of L-ornithine have yielded mixed results. One study in humans found that while cationic amino acids like L-arginine and lysine (B10760008) induced vasodilation in the forearm, the effect of L-ornithine was not significantly different from that of a hyperosmolar saline solution, suggesting its vasodilator effect might be related to osmolality rather than a specific biological mechanism. nih.gov

In the context of certain pathological conditions, the role of L-ornithine becomes more nuanced. In a rat model of endotoxemia, a high dose of L-ornithine was found to lower the increased levels of nitrite (B80452)/nitrate (stable metabolites of NO). nih.govscispace.com This suggests that in inflammatory states with excessive NO production by inducible NOS (iNOS), L-ornithine might have a modulatory effect. nih.govscispace.com

A study on L-ornithine-L-aspartate (LOLA) in a rat model of acute toxic liver injury demonstrated that LOLA treatment increased the production of nitrite in both the serum and the liver. pensoft.net This effect was inhibited by the co-administration of L-NAME, a NOS inhibitor, indicating that the beneficial effects of LOLA in this context are at least partially mediated by NO. pensoft.net

Table 1: Effects of L-Ornithine on Nitric Oxide Metabolites in Different Experimental Models

| Experimental Model | Compound | Observed Effect on Nitrite/Nitrate Levels | Reference |

|---|---|---|---|

| LPS-induced endotoxemia in rats (High Dose) | L-Ornithine | Lowered increased levels | nih.govscispace.com |

| Acute toxic liver injury in rats | L-Ornithine-L-Aspartate (LOLA) | Increased production in serum and liver | pensoft.net |

Studies on Angiogenesis and Perfusion

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and recovery from ischemic events. Research suggests that L-ornithine may play a role in this process, often through its relationship with L-arginine and the production of vascular endothelial growth factor (VEGF).

A study investigating the effects of L-ornithine-L-aspartate (LOLA) in a rat model of hind limb ischemia found that LOLA administration led to a significant increase in perfusion in the ischemic limb. nih.govmdpi.comnih.govresearchgate.net This was accompanied by a higher density of CD31-positive capillaries (a marker for endothelial cells) and a substantial overexpression of VEGF. nih.govmdpi.comnih.govresearchgate.net The proposed mechanism involves the conversion of L-ornithine to L-arginine, which is essential for NO synthesis. nih.gov NO, in turn, is known to upregulate VEGF, a key driver of angiogenesis. nih.gov

Another study in rats showed that supplementation with L-arginine and L-ornithine for six weeks led to a marked increase in capillarization in skeletal muscle. jst.go.jp This effect was associated with the upregulation of VEGF receptor 2 (VEGF-R2) and endothelial nitric oxide synthase (eNOS) protein levels. jst.go.jp

Furthermore, research on maternal supplementation with ornithine in pigs indicated that it promotes placental angiogenesis. mdpi.com This was linked to the regulation of VEGF-A. mdpi.com

Table 2: Effects of L-Ornithine Supplementation on Angiogenesis and Perfusion Markers

| Experimental Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Rat model of hind limb ischemia | L-Ornithine-L-Aspartate (LOLA) | Increased perfusion, capillary density, and VEGF expression | nih.govmdpi.comnih.govresearchgate.net |

| Rats (6-week supplementation) | L-Arginine and L-Ornithine | Increased skeletal muscle capillarization, upregulated VEGF-R2 and eNOS | jst.go.jp |

| Pregnant pigs | Ornithine | Promoted placental angiogenesis via VEGF-A regulation | mdpi.com |

Impact on Hepatic Microcirculation